N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a para-methylphenyl (p-tolyl) group at the N4 position and a furan-2-ylmethyl substituent at the N6 position. The compound’s structural framework allows for versatile interactions with biological targets, influenced by the electronic and steric properties of its substituents.
Properties
IUPAC Name |
6-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H3,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZILSGXGLCPBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-bromo-5-nitrofuran with hydrazine hydrate can yield the furan-substituted hydrazine, which can then be reacted with a pyrimidine derivative to form the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like Pd(PPh3)4/K2CO3 can be employed to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ni) are commonly employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines .
Scientific Research Applications
N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation and increased cell death .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Variations and Substituent Effects
N4 Substituents
- The additional methyl group at position 1 of the pyrazolo ring (in ) may further influence conformational stability .
- N4-(3-Chloro-4-methylphenyl) (): The chloro group introduces electron-withdrawing effects, which could alter electronic distribution and binding kinetics compared to the p-tolyl group .
N6 Substituents
- N6-(Halogenated Benzene) (): Replacement with a hydrophobic halogenated benzene (e.g., in compound 7_3d3) significantly enhanced inhibitory activity (IC50 = 0.4 µM) but may reduce solubility .
Physicochemical Properties
- Solubility: The target compound’s solubility is likely comparable to (0.5 µg/mL), given the absence of solubilizing groups. Modifications like dimethylamino () or morpholinoethyl () improve aqueous solubility.
Biological Activity
N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with furan and p-tolyl substituents. Its molecular formula is with a molecular weight of approximately 269.31 g/mol. The presence of the furan ring is significant for its biological interactions.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound shows promise as an inhibitor of various kinases, particularly Src kinase, which is involved in cancer cell proliferation and survival. In studies, it exhibited IC50 values indicating effective inhibition of this pathway .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may inhibit bacterial growth through mechanisms that could involve interference with bacterial enzyme functions .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific functional groups in modulating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Furan Substituent : The furan group enhances lipophilicity and may improve membrane permeability.
- P-Tolyl Group : This moiety is critical for enhancing interaction with target enzymes due to its hydrophobic characteristics.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N6-Furan | A549 | 8.21 | EGFR inhibition |
| N6-Furan | HCT-116 | 19.56 | EGFR inhibition |
| N6-Furan | Src Kinase | 0.47 | Src kinase inhibition |
These findings indicate that the compound not only inhibits cell proliferation but also affects signaling pathways critical for tumor growth .
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various bacterial strains. The specific antimicrobial activity of this compound remains to be fully elucidated but initial results are promising .
Case Studies
- Src Kinase Inhibition : A study demonstrated that compounds similar to N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine showed potent Src kinase inhibitory activity with IC50 values ranging from 0.47 µM to 5.1 µM depending on structural modifications . This highlights the potential for developing targeted therapies for cancers driven by Src signaling.
- EGFR Inhibition : Another investigation focused on pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR. Compounds within this class demonstrated significant anti-proliferative effects against lung and colorectal cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
